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Compound of Interest

Compound Name: (R)-Ru(OAc)2(BINAP)

CAS No.: 261948-85-0

Cat. No.: B2489104

Get Quote

Executive Summary: The "Chelation-Control"
Specialist
Unlike the Ru-diamine complexes (e.g., RuCl₂(BINAP)(DAIPEN)) designed for simple ketones,

(R)-Ru(OAc)₂(BINAP) is chemically distinct. It operates via a chelation-controlled mechanism,

making it the catalyst of choice for functionalized ketones possessing a coordinating group

(ester, amide, alcohol) near the carbonyl.

Key Applications:

-Keto Esters: Synthesis of

-hydroxy esters (statins, antibiotics).

Dynamic Kinetic Resolution (DKR): Converting racemic

-substituted
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-keto esters into a single diastereomer/enantiomer with high stereocontrol.

Allylic Alcohols: Directed hydrogenation (e.g., Geraniol

Citronellol).

Catalyst Profile & Handling
Parameter Specification

Complex Name

Diacetato[(R)-(+)-2,2'-

bis(diphenylphosphino)-1,1'-

binaphthyl]ruthenium(II)

Formula Ru(OAc)₂(BINAP)

Appearance Orange to reddish-brown crystalline powder

Air Stability
Moderately stable in solid state; sensitive in

solution (oxidizes slowly).

Solubility
Soluble in MeOH, EtOH, CH₂Cl₂, Toluene.

Insoluble in water, hexane.

Active Species
Generates Ru-monohydride species under H₂

atmosphere.[1]

Handling Precaution: While the solid is relatively robust, all weighing and solution preparation

should occur within a glovebox (N₂/Ar) or using strict Schlenk techniques. Oxygen exposure

leads to formation of catalytically inactive Ru-oxides and phosphine oxides.

Mechanism of Action: Chelation Control
The success of this catalyst relies on the substrate's ability to bind to the Ruthenium center

through both the ketone oxygen and the auxiliary functional group (e.g., ester carbonyl). This

creates a rigid metallocycle intermediate that differentiates the prochiral faces.

Mechanistic Pathway (DOT Visualization)
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Key Distinction

Precatalyst
(R)-Ru(OAc)2(BINAP)

Active Species
Ru-H(BINAP)(Solvent)+

 H2, -AcOH
(Activation)

Substrate Coordination
(Chelation of Keto & Ester O)

 + Beta-Keto Ester

Hydride Transfer
(Rate Limiting Step)

 Stereoselection

Product Release
(Beta-Hydroxy Ester)

 + H2

 Cycle Repeats

Unlike simple ketones, functionalized substrates
must anchor to Ru via the Ester group.

Click to download full resolution via product page

Figure 1: Catalytic cycle showing the critical chelation step required for high enantioselectivity.

Standard Protocol: Hydrogenation of Methyl
Acetoacetate
This protocol describes the reduction of methyl 3-oxobutanoate to methyl (R)-3-

hydroxybutyrate.

Reaction Parameters[2][3][4][5][6][7][8]
Substrate: Methyl 3-oxobutanoate (distilled prior to use).
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Catalyst Loading (S/C): 1,000 – 2,000:1 (molar ratio).

Solvent: Methanol (degassed, anhydrous).

Pressure: 40–100 atm (High pressure is favored for rate).

Temperature: 25–30 °C.

Step-by-Step Methodology
Phase 1: Preparation (In Glovebox)

Weigh (R)-Ru(OAc)₂(BINAP) (8.4 mg, 0.01 mmol) into a glass liner tailored for your high-

pressure autoclave.

Add Methanol (5.0 mL) to dissolve the catalyst. The solution should be clear orange/red.

Add Methyl 3-oxobutanoate (1.16 g, 10.0 mmol).

Place the magnetic stir bar inside and seal the liner cap (if applicable) or transfer

immediately to the autoclave.

Phase 2: Hydrogenation (Fume Hood)

Seal the autoclave and connect to the H₂ supply.

Purge Cycles: Pressurize to 10 atm with H₂, then vent to 1 atm. Repeat 5 times to remove all

traces of O₂.

Pressurization: Charge the vessel to 40–100 atm (approx. 600–1500 psi).

Note: Lower pressures (4 atm) work but require significantly longer reaction times (up to

100h) and higher temperatures (100°C), which may degrade ee.

Reaction: Stir vigorously (1000+ rpm) at 30 °C for 12–24 hours.

Self-Validation Check: Monitor H₂ uptake if the autoclave is equipped with a mass flow

controller or reservoir drop. The reaction is complete when uptake ceases.
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Phase 3: Work-up & Analysis

Vent H₂ gas carefully (ensure good ventilation).

Concentrate the solvent via rotary evaporation.

Analysis: Determine conversion by ¹H NMR. Determine enantiomeric excess (ee) via Chiral

GC (e.g., Cyclodex-B column) or HPLC (Chiralcel OD-H).

Expected Result: >99% Conversion, >98% ee (R)-isomer.

Advanced Protocol: Dynamic Kinetic Resolution
(DKR)
This is the most powerful application of Ru(OAc)₂(BINAP). It converts a racemic

-substituted

-keto ester into a single syn-diastereomer with high enantioselectivity.

Concept: The rapid racemization of the

-center (via enolization) coupled with the catalyst's faster reduction of one specific enantiomer
leads to a theoretical 100% yield of one stereoisomer.

Workflow Diagram (DKR Setup)

Critical Requirement

Racemic Substrate
(Fast Racemization)

Matched Enantiomer
(Fast Reduction)

 Dynamic
Equilibrium

Mismatched Enantiomer
(Slow Reduction)

 Dynamic
Equilibrium

Syn-Beta-Hydroxy Ester
(High ee, High de)

 (R)-Ru(OAc)2(BINAP)
FAST k_fast

 SLOW k_slow

Solvent must support enolization
(DCM usually requires trace AcOH)

Click to download full resolution via product page
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Figure 2: The DKR process relies on the rate of racemization being faster than the rate of

hydrogenation.

Protocol Specifics
Substrate: e.g., Methyl 2-acetamido-3-oxobutanoate (Precursor to Threonine analogs).

Solvent: Dichloromethane (DCM) is often preferred for DKR to suppress solvolysis, but

Methanol is standard for simple

-alkyl substrates.

Conditions: 100 atm H₂, 25–50 °C.

Result: The product is predominantly the syn-isomer (e.g., 2S, 3R) if using (R)-BINAP

(configuration depends on specific substrate priority).

Troubleshooting & Optimization Matrix
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Observation Root Cause Corrective Action

Low Conversion Catalyst poisoning (O₂)
Ensure strict degassing. Use

glovebox.

Low H₂ pressure
Increase pressure to 80-100

atm.

Substrate impurity
Distill substrate. Remove

halides/acids.

Low ee High Temperature Lower temp to 25°C.

Wrong Solvent

Switch from EtOH to MeOH

(faster rate often improves

selectivity).

Low Diastereoselectivity (DKR) Slow Racemization

Ensure solvent allows

enolization. Add trace AcOH if

needed.

No Reaction Induction Period

Some substrates require

activation.[1] Add 1-2 mol%

HCl or use pre-activated

[RuCl(BINAP)(benzene)]Cl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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